molecular formula C12H13NO3 B13202133 [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13202133
M. Wt: 219.24 g/mol
InChI Key: QMNOBFPZRCXQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-carboxylic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)-4-methyl-1,3-oxazolidine.

    Substitution: Formation of derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazole
  • 2-(4-Methoxyphenyl)-4-methyl-1,3-oxazolidine
  • 4-Methoxybenzyl alcohol

Uniqueness

[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is unique due to the presence of both the oxazole ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C12H13NO3/c1-8-11(7-14)16-12(13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3

InChI Key

QMNOBFPZRCXQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.